N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate
CAS No.:
Cat. No.: VC16490391
Molecular Formula: C18H27NO7S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27NO7S |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | ethyl 4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Standard InChI | InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21) |
| Standard InChI Key | JIEKUIWRCLMXBI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Composition
The molecular formula of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate is C₁₇H₂₅NO₇S, with a molecular weight of 411.45 g/mol . The compound’s structure (Figure 1) consists of an L-homoserine core, where the amino group is protected by a Boc group, and the hydroxyl side chain is esterified with a 4-methylbenzenesulfonate (tosyl) group.
Table 1: Key Structural Descriptors
The Boc group (tert-butoxycarbonyl) provides acid-labile protection, while the tosyl group acts as a leaving group, facilitating nucleophilic substitutions .
Physicochemical Characteristics
The compound exhibits solubility in polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), but limited solubility in water . Its stability under basic conditions makes it suitable for solid-phase peptide synthesis (SPPS), where orthogonal deprotection strategies are required.
Synthesis and Production
Synthetic Routes
The synthesis involves sequential protection of L-homoserine’s functional groups:
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Boc Protection: L-homoserine reacts with di-tert-butyl dicarbonate under alkaline conditions to form N-Boc-L-homoserine.
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Tosylation: The hydroxyl group is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine).
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Esterification: The carboxylic acid is converted to an ethyl ester via reaction with ethanol under acidic conditions .
Table 2: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, NaOH, THF | 85–90 |
| Tosylation | 4-Methylbenzenesulfonyl chloride, Pyridine | 75–80 |
| Esterification | Ethanol, H₂SO₄, reflux | 70–75 |
Industrial-Scale Production
Industrial synthesis optimizes cost and purity through continuous flow reactors and catalytic methods. Purification employs recrystallization from ethanol/water mixtures, achieving >95% purity .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s orthogonal protections enable its use in SPPS:
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Boc Deprotection: Achieved with trifluoroacetic acid (TFA), exposing the amino group for peptide bond formation.
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Tosyl Group Removal: Requires nucleophilic attack (e.g., by thiols) to regenerate the hydroxyl group for further functionalization .
Drug Intermediate
As a methionine surrogate, it aids in synthesizing protease inhibitors and antimicrobial peptides. For example, derivatives of this compound have been investigated for their role in modulating alanine-serine-cysteine transporter (ASCT) activity, relevant in cancer metabolism .
Research Findings and Case Studies
Structural Modifications
Recent studies explore replacing the tosyl group with mesyl (methanesulfonyl) or nosyl (4-nitrobenzenesulfonyl) groups to alter reactivity. For instance, nosyl derivatives show enhanced leaving-group ability in palladium-catalyzed cross-couplings .
Case Study: Antiviral Peptide Development
In a 2024 study, this compound was used to synthesize a hexapeptide inhibitor of SARS-CoV-2 main protease (Mᵖʳᵒ). The tosyl group facilitated selective sulfonation at the homoserine residue, improving binding affinity by 40% compared to non-sulfonated analogs .
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